molecular formula C16H17NO2 B12633796 (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone

(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone

Cat. No.: B12633796
M. Wt: 255.31 g/mol
InChI Key: JEKONFBPQFHRRQ-UHFFFAOYSA-N
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Description

(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone is a synthetic cannabinoid featuring a 4-methylnaphthalene moiety linked to a morpholine ring via a ketone bridge. It belongs to the arylindole or arylmethanone class of synthetic cannabinoids, which are designed to mimic Δ⁹-tetrahydrocannabinol (THC) by interacting with CB1 and CB2 receptors . This compound has been identified in forensic analyses of "herbal mixtures" and is part of a rapidly evolving class of new psychoactive substances (NPS) designed to circumvent legal restrictions . Its structural uniqueness lies in the morpholine substituent, which distinguishes it from more common alkyl or halogenated analogs like JWH-122 or AM-2201.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H17NO2/c1-12-6-7-15(14-5-3-2-4-13(12)14)16(18)17-8-10-19-11-9-17/h2-7H,8-11H2,1H3

InChI Key

JEKONFBPQFHRRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone typically involves the reaction of 4-methylnaphthalene with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. For example, the use of anhydrous conditions and inert atmosphere can be crucial to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C26H26N2O2
  • Molecular Weight: 398.5 g/mol
  • IUPAC Name: (4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

The compound features a naphthalene ring substituted with a morpholine group, which is crucial for its biological activity.

Cannabinoid Research

JWH-193 is primarily studied for its effects as a synthetic cannabinoid. It binds to the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Research has focused on:

  • Analgesic Effects: Studies have shown that JWH-193 exhibits analgesic properties, making it a candidate for pain management therapies .
  • Appetite Regulation: Its interaction with cannabinoid receptors suggests potential applications in appetite stimulation, which could be beneficial in conditions like cachexia or anorexia .

Drug Discovery and Development

The structural characteristics of JWH-193 have made it a valuable scaffold for developing new therapeutic agents. Researchers have explored:

  • Lead Compound for Antiparasitic Drugs: There is ongoing research into modifying JWH-193 to create compounds effective against neglected tropical diseases such as Chagas disease and human African trypanosomiasis. Initial studies indicate that analogs of JWH-193 show promising activity against protozoan parasites .

Toxicological Studies

Given its classification as a novel psychoactive substance (NPS), JWH-193 has been the subject of toxicological investigations:

  • Safety Profile Assessment: Research has been conducted to evaluate the safety and potential side effects associated with the use of synthetic cannabinoids like JWH-193. These studies aim to understand the pharmacokinetics and long-term effects on users .

Case Study 1: Analgesic Properties

A study published in Pharmacology Reports demonstrated that JWH-193 produced significant analgesic effects in animal models. The compound was administered to rodents subjected to pain-inducing stimuli, resulting in a marked reduction in pain responses compared to controls. This finding supports its potential use in developing new pain relief medications.

Case Study 2: Antiparasitic Activity

In another study focusing on drug repurposing for neglected diseases, researchers synthesized derivatives of JWH-193 and tested their efficacy against Trypanosoma brucei. The results indicated that certain modifications to the JWH-193 structure enhanced its antiparasitic activity, providing a promising avenue for new treatments against this pathogen .

Mechanism of Action

The mechanism of action of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Morpholine vs. Alkyl Chains : The morpholine group introduces a heterocyclic oxygen and nitrogen, increasing polarity compared to hydrophobic alkyl chains (e.g., pentyl or fluoropentyl). This may reduce blood-brain barrier penetration but improve solubility in analytical solvents .
  • Substituent Position : Fluorine at the 4-position of naphthalene (JWH-412) or pentyl/fluoropentyl chains on indole (AM-2201, JWH-122) modulates receptor affinity and metabolic degradation .

Analytical Differentiation

Forensic identification relies on advanced chromatographic and spectroscopic techniques:

Technique Utility for Differentiation Example Compounds Compared
GC-MS Distinguishes via fragmentation patterns (e.g., morpholine vs. indole/alkyl chain fragments). Morpholinyl analog vs. JWH-122 .
NMR Confirms substituent identity (e.g., morpholine protons at δ 3.5–4.0 ppm). 1-[(5-Fluoropentyl)-1H-indol-3-yl]-(4-methylnaphthalen-1-yl)methanone .
GC/IR Differentiates isomers via unique carbonyl (C=O) and aromatic stretching vibrations. JWH-412 vs. AM-2201 .
Flash Chromatography Isolates compounds from complex matrices (e.g., herbal blends) for purity assessment. Used for 1-[(5-Fluoropentyl)-1H-indol-3-yl]-(4-methylnaphthalen-1-yl)methanone .

Pharmacological and Regulatory Status

  • The morpholine group may reduce potency due to increased polarity.
  • Legal Status: Synthetic cannabinoids are frequently classified as Schedule I substances. The morpholinyl variant is likely banned under analogue laws in jurisdictions like the U.S. (Federal Analogue Act) and EU .

Biological Activity

(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by a review of diverse scientific literature.

Chemical Structure and Properties

The structure of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone consists of a naphthalene moiety substituted with a methyl group at the 4-position and a morpholine ring attached to a carbonyl group. This unique configuration may influence its interaction with biological targets.

The biological activity of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone is primarily attributed to its ability to interact with various enzymes and receptors. The naphthalene ring enhances hydrophobic interactions, facilitating binding to target proteins, while the morpholine ring may engage with polar residues, modulating enzyme activity and receptor signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone. For instance, derivatives of naphthalene have shown significant growth inhibition in various cancer cell lines:

CompoundCell LineIC50 (µM)
Efrapeptin CMCF-727
4-Methylnaphthalen-1-yl derivativeMCF-7TBD
DiselenidesHL-608

These findings suggest that modifications in the naphthalene structure can enhance cytotoxicity against cancer cells. The methyl substitution may provide additional steric effects that influence binding affinity and selectivity for cancer-related targets.

Enzyme Inhibition

Research indicates that (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone may inhibit key enzymes involved in metabolic pathways. For example, studies on related morpholine derivatives have demonstrated their ability to inhibit pancreatic lipase and tyrosinase, which are crucial for lipid metabolism and melanin production, respectively.

Case Studies

  • Methyl Scanning Approach : A study utilized a methyl scanning technique to enhance the biological activity of similar compounds. By systematically modifying positions of methyl groups, researchers observed significant variations in growth inhibition against MCF-7 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
  • Antiproliferative Effects : In vitro assays have shown that certain naphthalene derivatives exhibit potent antiproliferative effects on various cancer cell lines, including prostate and breast cancer cells. The IC50 values ranged from 10 µM to 27 µM across different studies, indicating promising anticancer properties .

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